6-[(4-bromophenoxy)methyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(4-bromophenoxy)methyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles.
Preparation Methods
The synthesis of 6-[(4-bromophenoxy)methyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-bromophenol with formaldehyde to form 4-bromophenoxymethanol. This intermediate is then reacted with 3-pyridyl-1,2,4-triazole-3-thiol under reflux conditions in the presence of a base such as potassium carbonate to yield the desired compound . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
6-[(4-bromophenoxy)methyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[(4-bromophenoxy)methyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-[(4-bromophenoxy)methyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it inhibits the activity of certain enzymes such as urease and PARP-1, which are involved in various biological processes . The compound’s ability to form hydrogen bonds and interact with active sites of target proteins contributes to its pharmacological effects.
Comparison with Similar Compounds
6-[(4-bromophenoxy)methyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds such as:
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit anticancer activities but have different molecular targets.
Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines): These compounds are known for their dual inhibition of PARP-1 and EGFR, making them potential anticancer agents.
1,3,4-thiadiazole derivatives: These compounds have a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
The uniqueness of this compound lies in its specific structure, which allows it to interact with multiple molecular targets and exhibit diverse pharmacological activities.
Properties
Molecular Formula |
C15H10BrN5OS |
---|---|
Molecular Weight |
388.2 g/mol |
IUPAC Name |
6-[(4-bromophenoxy)methyl]-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H10BrN5OS/c16-11-3-5-12(6-4-11)22-9-13-20-21-14(18-19-15(21)23-13)10-2-1-7-17-8-10/h1-8H,9H2 |
InChI Key |
YJJKRTRTXLWVFI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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